Stereoselective Synthesis of the Indinavir Core: Accessing the Threo-Diastereomer
Stereoselective Synthesis of the Indinavir Core: Accessing the Threo-Diastereomer
This guide details the stereoselective synthesis of the Indinavir core, specifically analyzing the divergence between the active drug (Indinavir Sulfate) and its diastereomeric forms (often referred to as threo or trans-isomers depending on the specific stereocenter ).
The synthesis of Indinavir is a masterclass in asymmetric synthesis, relying on two critical stereochemical nodes: the (1S, 2R)-1-amino-2-indanol chiral auxiliary and the hydroxyethylene isostere core.
Executive Summary & Stereochemical Context
Indinavir (Crixivan) is a pentasubstituted hydroxyethylene isostere. Its efficacy as an HIV-1 protease inhibitor relies on the precise spatial arrangement of its hydroxyl group (mimicking the transition state of peptide hydrolysis) and the rigid amino-indanol backbone.
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The Drug (Erythro/Cis): Indinavir utilizes (1S, 2R)-1-amino-2-indanol .[1][2] This is the cis isomer. The central hydroxyethylene core typically adopts an anti (erythro-like) relationship in the binding pocket.
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The Threo-Diastereomer: In the context of Indinavir synthesis, the "threo" diastereomer typically refers to one of two outcomes:
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The trans-aminoindanol analog: Formed if the amino-indanol synthesis lacks cis-selectivity.
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The C4-epimer: Formed if the epoxide opening or formation lacks stereocontrol, reversing the configuration at the central hydroxyl group.
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This guide focuses on the Merck Process , highlighting the specific protocols to synthesize the active core and the mechanistic deviations that generate the threo-diastereomers.
Retrosynthetic Analysis & Pathway Logic
The synthesis disconnects into three major components:
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The Chiral Amine: (1S, 2R)-1-amino-2-indanol (The stereochemical anchor).[2]
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The Epoxide Electrophile: A piperazine-linked glycidyl derivative.
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The Coupling Event: An SN2 opening of the epoxide by the amine.
Pathway Visualization (DOT)
Caption: Stereochemical bifurcation in Indinavir synthesis. The Ritter reaction path ensures the cis-configuration required for the drug, while direct ammonolysis leads to the trans (threo) diastereomer.
Technical Deep Dive: The Stereocontrol Nodes
Node 1: Synthesis of the Amino-Indanol Ligand
The most common source of the "threo" vs. "erythro" distinction lies in the relative stereochemistry of the amino and hydroxyl groups on the indane ring.
Protocol A: The Ritter Reaction (Accessing the Cis-Core)
This is the standard Merck process. It utilizes the Ritter reaction on indene oxide.[6] The mechanism involves the formation of an oxazoline intermediate which, upon hydrolysis, yields the cis-aminoalcohol due to double inversion (or retention via the cyclic intermediate).
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Epoxidation: Indene is treated with sodium hypochlorite (NaOCl) and a Mn(salen) catalyst (Jacobsen epoxidation) or simply peracetic acid to yield indene oxide.
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Ritter Opening: The epoxide is opened with acetonitrile in the presence of strong acid (H₂SO₄).
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Hydrolysis: The resulting acetimidate is hydrolyzed to the cis-aminoindanol.
Protocol B: Direct Ammonolysis (Accessing the Trans-Diastereomer)
To synthesize the threo (trans) diastereomer for comparative studies:
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Substrate: Start with Indene Oxide.[6]
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Reagent: Aqueous Ammonia (NH₄OH) or methanolic ammonia.
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Mechanism: Direct SN2 attack of ammonia on the epoxide carbon.
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Outcome: Because the epoxide oxygen and the incoming amine are on opposite sides, this yields the trans-1-amino-2-indanol .
Node 2: The Epoxide Coupling (The Hydroxyethylene Core)
The central hydroxyl group of Indinavir is formed by opening a chiral epoxide.
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Mechanism: The secondary amine of the cis-aminoindanol attacks the terminal carbon of the epoxide.
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Stereocontrol: This is a stereospecific SN2 reaction. The stereochemistry of the resulting alcohol is determined entirely by the chirality of the starting epoxide.
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Threo-Formation: If the coupling reaction conditions are too basic or if a Lewis acid is used aggressively, the epoxide may open via an SN1-like pathway (carbocation character), leading to scrambling of the center and formation of the diastereomeric alcohol.
Experimental Protocols
Protocol 1: Synthesis of (1S, 2R)-1-Amino-2-Indanol (Indinavir Core)
Validates the "Cis" configuration.[3]
Reagents: Indene oxide (10.0 g), Acetonitrile (60 mL), H₂SO₄ (conc., 15 mL), Water (50 mL).
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Setup: Cool a solution of indene oxide in acetonitrile to -10°C.
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Addition: Dropwise add concentrated H₂SO₄ over 30 minutes, maintaining temperature < 0°C. (Exothermic).
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Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. The solution will darken.
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Hydrolysis: Add water (50 mL) and heat to reflux for 3 hours. This hydrolyzes the oxazoline intermediate.[6]
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Workup: Cool to room temperature. Basify with 50% NaOH to pH 12.
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.
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Resolution: The crude product is racemic cis-aminoindanol. Resolve using L-phenylalanine or tartaric acid derivatives to isolate the (1S, 2R) enantiomer.
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Yield: Typical yield 45-55% (resolved).
Protocol 2: Synthesis of Trans-1-Amino-2-Indanol (Threo-Diastereomer)
Validates the "Trans" configuration.
Reagents: Indene oxide (5.0 g), Methanolic Ammonia (saturated, 50 mL).
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Reaction: Dissolve indene oxide in methanolic ammonia in a sealed pressure tube.
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Heating: Heat to 60°C for 6 hours.
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Workup: Concentrate the solvent in vacuo.
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Purification: Recrystallize from Ethanol/Ether.
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Result: The product is exclusively the trans-isomer due to the anti-addition mechanism.
Protocol 3: Epoxide Coupling (Formation of Indinavir)
Reagents: (1S, 2R)-1-amino-2-indanol (1.0 eq), Piperazine-epoxide intermediate (1.0 eq), Ethanol (solvent).
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Mixing: Suspend the amino-indanol and the epoxide in absolute ethanol.
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Reflux: Heat the mixture to reflux (78°C) for 12-15 hours.
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Monitoring: Monitor by HPLC. The disappearance of the epoxide is quantitative.
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Crystallization: Cool to room temperature. Indinavir free base often precipitates or can be crystallized by adding water.
Data Presentation: Distinguishing Diastereomers
The following table summarizes the analytical differences expected between the active Indinavir (cis-core) and its threo (trans-core) diastereomer.
| Feature | Indinavir (Cis-Core) | Threo-Diastereomer (Trans-Core) |
| C1-C2 Relationship | Syn (Cis) | Anti (Trans) |
| Coupling Constant (J1,2) | ~5.0 - 6.0 Hz (Typical for cis-indan) | ~7.0 - 8.0 Hz (Typical for trans-indan) |
| Melting Point | 150-153°C (Free base) | Generally higher (due to packing symmetry) |
| HPLC Retention | Elutes later on Chiralcel OD | Elutes earlier (distinct separation) |
| Biological Activity | High (IC50 < 1 nM) | Significantly Reduced (IC50 > 100 nM) |
References
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Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50(9), 423-426.
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Senanayake, C. H., et al. (1995).[6] "The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors." Tetrahedron Letters, 36(23), 3993-3996.
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Dorsey, B. D., et al. (1994). "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor."[7] Journal of Medicinal Chemistry, 37(21), 3443-3451.
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Askin, D., et al. (1994). "Highly Diastereoselective Reaction of a Chiral, Non-Racemic Amide Enolate with (S)-Glycidyl Tosylate. Synthesis of the Hydroxyethylene Isostere of Indinavir." Journal of Organic Chemistry, 59, 1903.
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Ghosh, A. K., & Fidanze, S. (2001). "Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene Isosteres." Journal of Organic Chemistry, 66(7), 2161-2168.
Sources
- 1. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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